molecular formula C7H7NO3 B13952776 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid CAS No. 76245-01-7

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid

Cat. No.: B13952776
CAS No.: 76245-01-7
M. Wt: 153.14 g/mol
InChI Key: UCWRPUQOOGWVGZ-UHFFFAOYSA-N
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Description

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7NO3. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with a cyano group (–CN) and a carboxylic acid group (–COOH). The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts such as Lewis acids or bases .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyran derivatives, amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyran-5-carboxylic acid
  • 2H-Pyran-5-carboxylic acid, 3,4-dihydro-
  • 5,6-Dihydro-4H-pyran-2-carbonitrile

Uniqueness: 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in synthetic organic chemistry and a versatile tool in scientific research .

Biological Activity

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid (CAS No. 76245-01-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological activity. The molecular formula is C7H7NO3C_7H_7NO_3, with a molecular weight of 153.14 g/mol. The compound features a cyano group and a carboxylic acid functional group, which are crucial for its interaction with biological targets.

PropertyValue
CAS Number 76245-01-7
Molecular Formula C₇H₇N O₃
Molecular Weight 153.14 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL
Bacillus subtilis100 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antitumor Activity

In addition to antimicrobial effects, this compound has been investigated for its potential antitumor activity. A study evaluated its effect on several cancer cell lines.

Table 2: Antitumor Activity Results

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)25
A549 (lung cancer)35

The results indicate that the compound may inhibit cell proliferation in these cancer types, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and tumor cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) : The compound could induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and antitumor effects.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyran derivatives, including this compound. The study utilized the agar-well diffusion method to assess the zone of inhibition against several pathogens. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, particularly E. coli and S. aureus.

Cancer Cell Line Study

In another study focusing on cancer treatment, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner across various cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization or nucleophilic substitution strategies. For example, dihydro-pyran carboxylic acid derivatives are often synthesized via acid-catalyzed cyclization of γ,δ-unsaturated nitriles or through ring-closing metathesis (RCM) using Grubbs catalysts . The cyano group at position 5 may be introduced via nucleophilic substitution of halogenated precursors (e.g., 5-chloro analogs) with cyanide sources like KCN or NaCN under inert conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect regioselectivity and yield. Purity can be enhanced via recrystallization from ethanol/water mixtures or column chromatography using silica gel .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the dihydro-pyran ring structure, with characteristic shifts for the cyano group (~110–120 ppm in 13C^{13}C) and carboxylic acid proton (~12–14 ppm in 1H^1H) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in related dihydro-pyran derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 182.06 for C8 _8H7 _7NO3_3) .

Q. How does the reactivity of the cyano group influence derivatization strategies?

The nitrile group undergoes hydrolysis to carboxylic acids (under acidic conditions) or reduction to amines (via LiAlH4_4). It can also participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to generate triazole-linked conjugates for biological studies . The carboxylic acid moiety enables esterification (using SOCl2_2/ROH) or amide coupling (EDC/HOBt), facilitating prodrug development .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s bioactivity and stability?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic attack sites .
  • Molecular Docking : Screens against target proteins (e.g., enzymes with pyran-binding pockets) to assess binding affinity and guide SAR studies .
  • MD Simulations : Evaluates hydrolytic stability in physiological conditions (pH 7.4, 37°C) by tracking bond dissociation energies .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral resolution via enzymatic catalysis (e.g., lipase-mediated ester hydrolysis) or asymmetric hydrogenation (using Ru-BINAP catalysts) can yield enantiopure forms. X-ray crystallography of intermediates with tert-butoxycarbonyl (Boc) protecting groups aids in stereochemical assignment .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Cross-Validation : Compare experimental IR (e.g., C≡N stretch at ~2250 cm1 ^{-1}) with computed spectra (Gaussian 09) .
  • Isotopic Labeling : Use 15 ^{15}N-labeled cyanide to confirm nitrile group assignment in 13C^{13}C-NMR .
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering in dihydro-pyran) .

Q. What are the degradation pathways of this compound under accelerated stability testing?

Forced degradation studies (40°C/75% RH, 0.1M HCl/NaOH) reveal:

  • Hydrolysis : Cleavage of the nitrile to carboxylic acid under basic conditions.
  • Oxidation : Peroxide-mediated ring opening to form ketones.
  • Photolysis : UV light (254 nm) induces decarboxylation, monitored via HPLC-MS .

Q. How is this compound utilized in medicinal chemistry as a scaffold?

The dihydro-pyran core mimics carbohydrate structures, enabling its use as a glycomimetic in glycosidase inhibitors. The cyano group enhances metabolic stability, while the carboxylic acid facilitates salt formation for improved solubility. Derivatives have been explored as antiviral agents targeting viral polymerases .

Q. Methodological Notes

  • Experimental Design : Include control reactions (e.g., omitting catalysts) to isolate side products .
  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches .
  • Safety : Handle nitriles in fume hoods due to cyanide release risks .

Properties

CAS No.

76245-01-7

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c8-3-5-1-2-6(7(9)10)11-4-5/h4,6H,1-2H2,(H,9,10)

InChI Key

UCWRPUQOOGWVGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1C(=O)O)C#N

Origin of Product

United States

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